5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1152960-75-2
Cat. No.: VC6363587
Molecular Formula: C11H5ClF4N2O
Molecular Weight: 292.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152960-75-2 |
|---|---|
| Molecular Formula | C11H5ClF4N2O |
| Molecular Weight | 292.62 |
| IUPAC Name | 5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H |
| Standard InChI Key | CZELPYCSCUGYKE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1, 3, 4, and 5. Key substituents include:
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1-position: 4-Fluorophenyl group, introducing aromaticity and electron-withdrawing effects .
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3-position: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
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4-position: Aldehyde (-CHO) functional group, enabling condensation reactions for further derivatization .
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5-position: Chlorine atom, contributing to electronic and steric effects .
The IUPAC name, 5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde, reflects this substitution pattern .
Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group Difference |
|---|---|---|---|
| 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₅ClF₄N₂O₂ | 308.62 | -COOH instead of -CHO |
| Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₀H₆F₃NO | 302.22 | Ethyl ester instead of -CHO |
Synthesis and Manufacturing Processes
General Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler pyrazole precursors. A common strategy employs Pd-catalyzed cross-coupling to introduce substituents :
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Triflate Intermediate Formation: Reacting 1-phenyl-1H-pyrazol-3-ol with trifluoromethanesulfonic anhydride yields a triflate intermediate, enhancing reactivity for subsequent couplings .
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Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids to install aryl groups .
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Aldehyde Introduction: Vilsmeier-Haack formylation or oxidation of methyl groups introduces the -CHO functionality .
Optimized Protocol
A representative synthesis (adapted from Arkivoc, 2011 ) involves:
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Starting Material: 1-Phenyl-1H-pyrazol-3-ol.
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Triflation: Treatment with triflic anhydride in dichloromethane with triethylamine, yielding the triflate intermediate.
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Cross-Coupling: Reaction with 4-fluorophenylboronic acid under Pd catalysis (Pd(PPh₃)₄, K₃PO₄, KBr) in toluene at 80°C.
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Chlorination and Formylation: Sequential chlorination (using Cl₂ or SOCl₂) and formylation (via Vilsmeier-Haack) afford the final product.
Yield: 50–94%, depending on reaction conditions .
Physicochemical Properties
Computed Properties (PubChem )
| Property | Value |
|---|---|
| Molecular Weight | 292.61 g/mol |
| XLogP3-AA (Lipophilicity) | 3.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 46.8 Ų |
Stability and Reactivity
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